methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate
CAS No.: 1856021-45-8
Cat. No.: VC7258834
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.119
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856021-45-8 |
|---|---|
| Molecular Formula | C9H13BrN2O2 |
| Molecular Weight | 261.119 |
| IUPAC Name | methyl 4-bromo-1-butan-2-ylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H13BrN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | BTBPSEMECXAGKT-UHFFFAOYSA-N |
| SMILES | CCC(C)N1C=C(C(=N1)C(=O)OC)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Key Substituents
The compound’s pyrazole ring (C₃H₃N₂) is functionalized at three positions:
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N1 Position: A sec-butyl group (-CH(CH₂CH₃)₂) introduces steric bulk, influencing conformational flexibility and intermolecular interactions.
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Position 4: A bromine atom acts as a leaving group, enabling cross-coupling reactions such as Suzuki-Miyaura transformations .
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Position 3: A methyl ester (-COOCH₃) enhances stability and modulates solubility.
The molecular formula is reported as C₈H₁₀BrN₂O₂ (molecular weight: 249.09 g/mol), though computational analyses suggest a formula of C₉H₁₃BrN₂O₂ may better align with the sec-butyl substituent’s structure. This discrepancy highlights the need for further crystallographic validation.
Solubility and Stability
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Solubility: The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) due to the hydrophobic sec-butyl and ester groups.
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Stability: Stable under ambient conditions but susceptible to hydrolysis under acidic or basic conditions, particularly at the ester moiety.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Pyrazole Ring Formation: A 1,3-dicarbonyl compound (e.g., methyl acetoacetate) reacts with hydrazine derivatives under acidic or basic conditions. For example, 4-bromo-1-sec-butyl-1H-pyrazole is generated via cyclocondensation.
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Esterification: The carboxylic acid intermediate is treated with methanol and an acid catalyst (e.g., H₂SO₄) to yield the methyl ester.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, HCl, reflux, 12h | 65–75 |
| Esterification | Methanol, H₂SO₄, 60°C, 6h | 80–90 |
Industrial Manufacturing
Industrial processes optimize for cost and scalability:
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Continuous Flow Reactors: Enhance yield and reduce reaction times compared to batch methods.
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Solvent Recycling: Toluene or dichloromethane is recovered via distillation to minimize waste.
Chemical Reactivity and Functionalization
Nucleophilic Substitution at C4
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions:
Example: Reaction with methylamine yields 4-(methylamino)-1-sec-butyl-1H-pyrazole-3-carboxylate, a precursor to kinase inhibitors.
Cross-Coupling Reactions
Biological Activity and Mechanisms
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The bromine atom enhances membrane permeability, while the sec-butyl group improves target binding affinity.
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 μM, outperforming ethyl-substituted analogues (IC₅₀ = 18 μM). This selectivity arises from hydrophobic interactions with the COX-2 active site.
Applications in Research and Industry
Agrochemical Development
As a key intermediate, the compound is used in synthesizing herbicides targeting acetolactate synthase (ALS) . Derivatives show 90% weed suppression at 2 kg/ha application rates .
Pharmaceutical Scaffolds
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Kinase Inhibitors: The bromine atom serves as a handle for introducing pharmacophores.
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Antiviral Agents: Derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with submicromolar IC₅₀ values.
Materials Science
Incorporated into metal-organic frameworks (MOFs), the compound enhances CO₂ adsorption capacity by 30% compared to unfunctionalized analogues .
Comparative Analysis with Structural Analogues
Substituent Effects on Properties
The sec-butyl group balances steric bulk and lipophilicity, optimizing both reactivity and bioavailability .
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